molecular formula C19H23ClN2 B2769731 (R)-1,4-Dibenzyl-2-(chloromethyl)piperazine CAS No. 2225787-91-5

(R)-1,4-Dibenzyl-2-(chloromethyl)piperazine

Cat. No.: B2769731
CAS No.: 2225787-91-5
M. Wt: 314.86
InChI Key: LPECDQDHFCOVSK-IBGZPJMESA-N
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Description

“®-1,4-Dibenzyl-2-(chloromethyl)piperazine” is a piperazine-based compound . Piperazine is a privileged structure frequently found in biologically active compounds . It is found in many marketed drugs in the realm of antidepressants, antipsychotics, antihistamines, antifungals, antibiotics, etc .


Synthesis Analysis

The synthesis of piperazine-based compounds has seen recent advances . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The piperazine scaffold is a privileged structure frequently found in biologically active compounds . In addition to the ring carbons, substitution in the nitrogen atom of piperazine not only creates potential drug molecules but also makes it unique with versatile binding possibilities with metal ions .


Chemical Reactions Analysis

Piperazine-based compounds find their application in biological systems with antihistamine, anticancer, antimicrobial, and antioxidant properties . They have also been successfully used in the field of catalysis and metal organic frameworks (MOFs) .

Scientific Research Applications

Antagonists for Melanocortin-4 Receptor

One application involves the design of potent and selective antagonists of the melanocortin-4 receptor. For instance, compounds identified from a series attached with a N,N-dimethyl-beta-alanine side chain exhibited high water solubility and good metabolic profiles, showing potential for the treatment of cachexia by promoting food intake in animal models (Chen et al., 2007).

Synthesis and Structural Analysis

The synthesis of piperazine derivatives with specific substituents, such as "(2R,5S)-2,5-Dimethyl-4-(3-fluorobenzyl)piperazine," showcases another application. These compounds are explored for their structural characteristics and potential in various chemical reactions (Y. Jian, 2011).

Molecular Docking and NLO Properties

Research on 1-(4-Methylbenzyl) piperazine highlighted its spectroscopic investigation, non-linear optical (NLO) properties, and potential inhibitory activity against Bacillus cereus through molecular docking studies. This suggests applications in designing materials with specific optical properties and antimicrobial agents (K. Subashini & S. Periandy, 2017).

Cytotoxicity Against Cancer Cell Lines

Piperazine derivatives have been investigated for their cytotoxicity against various cancer cell lines, indicating their potential use in cancer therapy. Novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives showed significant cell growth inhibitory activity on liver, breast, colon, gastric, and endometrial cancer cell lines (M. Yarim et al., 2012).

Anti-malarial Activity

The structure and activity relationship of piperazine derivatives as potential anti-malarial agents were explored, highlighting the importance of specific substituents for generating activity against malaria (W. Cunico et al., 2009).

Antimicrobial Agents

A series of 1,4-disubstituted 1,2,3-triazole derivatives as possible antimicrobial agents were synthesized and evaluated, showing moderate to good activities against tested bacterial and fungal strains, indicating the versatility of piperazine derivatives in developing new antimicrobial compounds (Rahul P. Jadhav et al., 2017).

Mechanism of Action

While the specific mechanism of action for “®-1,4-Dibenzyl-2-(chloromethyl)piperazine” is not mentioned in the papers retrieved, piperazine-based compounds are known to have diverse applications in biological systems .

Safety and Hazards

The safety data sheet for chloromethane, a related compound, indicates that it is extremely flammable, contains gas under pressure, is suspected of causing cancer, is suspected of damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure if inhaled .

Future Directions

Piperazine-based compounds are gaining prominence in today’s research due to their wide range of applications . Future research may focus on the development of piperazine-based antimicrobial polymers and the discovery of piperidine/piperazine-based compounds endowed with sigma receptor affinity .

Properties

IUPAC Name

(2R)-1,4-dibenzyl-2-(chloromethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2/c20-13-19-16-21(14-17-7-3-1-4-8-17)11-12-22(19)15-18-9-5-2-6-10-18/h1-10,19H,11-16H2/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPECDQDHFCOVSK-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC2=CC=CC=C2)CCl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H](CN1CC2=CC=CC=C2)CCl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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